molecular formula C24H20FN3OS B2535432 3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434293-41-1

3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B2535432
CAS No.: 434293-41-1
M. Wt: 417.5
InChI Key: QCOMSCMCLJYCGQ-UHFFFAOYSA-N
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Description

3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound GNF-Pf-5604 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

GNF-Pf-5604 interacts with its target, pfmfr3, in a unique wayInstead, it appears to modulate the function of the pfmfr3 transporter .

Biochemical Pathways

The action of GNF-Pf-5604 affects the mitochondrial pathways of the Plasmodium falciparum parasite. The compound shows decreased sensitivity in parasites with disrupted pfmfr3, particularly against compounds that have a mitochondrial mechanism of action .

Result of Action

The molecular and cellular effects of GNF-Pf-5604’s action involve the modulation of the pfmfr3 transporter. This modulation leads to decreased sensitivity to certain antimalarial compounds that target the mitochondria .

Action Environment

Environmental factors that influence the action, efficacy, and stability of GNF-Pf-5604 are currently unknown and require further investigation. It is known that naturally occurring mutations in pfmfr3 may lead to differential sensitivity to clinically relevant compounds .

Properties

IUPAC Name

6-amino-N-(4-fluorophenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3OS/c1-13-5-7-14(8-6-13)19-17-3-2-4-18(17)28-24-20(19)21(26)22(30-24)23(29)27-16-11-9-15(25)10-12-16/h5-12H,2-4,26H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOMSCMCLJYCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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